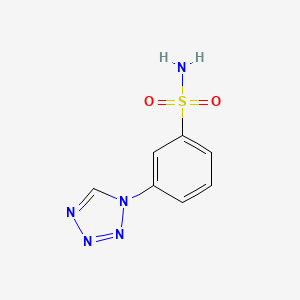

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-(tetrazol-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2S/c8-15(13,14)7-3-1-2-6(4-7)12-5-9-10-11-12/h1-5H,(H2,8,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCJRXVQNYBUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328160 | |

| Record name | 3-(tetrazol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669893 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326873-69-2 | |

| Record name | 3-(tetrazol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide typically involves the reaction of benzene sulfonamide with sodium azide and a suitable catalyst under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with azide compounds .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials, including polymers and explosives.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzyme active sites and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

4-[4-(Hydrazinocarbonyl)-5-Alkyl/Aryl-1H-1,2,3-Triazol-1-yl]benzenesulphonamide

- Structure: Replaces tetrazole with a 1,2,3-triazole ring and introduces a hydrazinocarbonyl group.

- Activity : Demonstrates moderate carbonic anhydrase-II (CA-II) inhibition (IC₅₀ = 12.3 µM) but lower selectivity compared to the tetrazole analogue .

- Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, in aqueous medium .

2-(1H-1,2,3,4-Tetrazol-1-yl)benzene-1,4-dicarboxylic Acid

- Structure : Features a tetrazole ring at the ortho-position and a dicarboxylic acid group.

- Application : Primarily used in coordination polymers for gas storage (e.g., CO₂ adsorption capacity = 4.2 mmol/g at 1 bar) due to its porous framework .

- Limitation : Lower solubility in polar solvents compared to sulfonamide derivatives .

3-Amino-N-(1H-imidazol-2-yl)benzenesulfonamide

Key Findings :

- The tetrazole-sulfonamide hybrid shows superior CA-II inhibition compared to triazole analogues, likely due to enhanced π-π stacking and hydrogen-bond interactions with the enzyme’s active site .

- Imidazole derivatives prioritize antimicrobial over enzymatic activity, highlighting the role of heterocycle choice in functional outcomes .

Insights :

- Click chemistry (CuAAC) offers high regioselectivity for triazole derivatives but requires post-synthetic modifications for tetrazole analogues .

- Lower aqueous solubility of dicarboxylic acid derivatives limits their pharmacological utility despite strong gas adsorption properties .

Molecular Docking and Stability

- Tetrazole-sulfonamide : Docking studies reveal strong binding to CA-II (ΔG = −9.2 kcal/mol) via interactions with Zn²⁺ and Thr199/His94 residues .

- Triazole-sulfonamide : Weaker binding (ΔG = −7.8 kcal/mol) due to reduced nitrogen atom participation in coordination .

- Stability : Tetrazole derivatives exhibit higher thermal stability (Tₐ = 220°C) compared to triazole analogues (Tₐ = 180°C) .

Biological Activity

3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a compound that combines a tetrazole ring with a sulfonamide group, characterized by the molecular formula . This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and drug design. The tetrazole moiety is known for its bioisosteric properties, often mimicking carboxylic acids and amides, which enhances its potential applications in various biological contexts.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings frequently exhibit antimicrobial properties . For instance, studies have shown that this compound can inhibit the growth of certain bacterial strains through interaction with bacterial enzymes or receptors. The mechanism typically involves the inhibition of enzyme activity critical for bacterial survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed that the sulfonamide group plays a crucial role in modulating inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This could make it a candidate for treating conditions characterized by excessive inflammation.

Anticancer Potential

Recent studies have suggested that this compound may exhibit anticancer activity . The compound's ability to interact with cellular targets can lead to the modulation of cancer cell proliferation. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is largely influenced by its structural features. The presence of both the tetrazole and sulfonamide groups is essential for its activity. Modifications to the benzene ring or the functional groups can significantly alter its potency and selectivity against biological targets.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrazole and sulfonamide groups | Antimicrobial, anti-inflammatory, anticancer |

| 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Thiazole substitution | Decreased heart rate in rat models |

| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole group | Carbonic anhydrase inhibition |

Case Studies

Several case studies have explored the biological activities of related compounds:

- Antimicrobial Studies : A study conducted on derivatives of sulfonamides showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the benzene ring enhanced this activity.

- Anti-inflammatory Research : In a rat model of inflammation, compounds similar to this compound were shown to reduce inflammatory markers significantly.

- Cancer Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that modifications to the tetrazole ring could enhance cytotoxic effects compared to standard chemotherapeutics like doxorubicin.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The sulfonamide group is known to interact with enzymes such as carbonic anhydrases and aminopeptidases.

- Receptor Modulation : The tetrazole ring can engage in hydrogen bonding and hydrophobic interactions with various biological macromolecules.

Q & A

Q. Optimization Tips :

- Purity (>95%) is achieved via recrystallization or column chromatography.

- Yields improve with slow addition of sulfonyl chloride and temperature control (0–5°C).

Q. Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Tetrazole Formation | NaN₃, HCl, THF, 80°C, 12h | 65–75 | 90 | |

| Sulfonamide Coupling | PhSO₂Cl, Et₃N, DCM, 0°C, 2h | 70–85 | 95 |

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). Hydrogen-bonding patterns between sulfonamide and tetrazole groups are critical for stability .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, tetrazole protons at δ 9.1–9.3 ppm) .

- IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and tetrazole C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 280.2) .

Advanced Tip : For ambiguous data, compare with structurally similar compounds (e.g., 3-methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline) to validate assignments .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. For example:

- Antibacterial Activity : Discrepancies in MIC values may stem from differences in bacterial strains or sulfonamide substituents. Validate using standardized CLSI protocols .

- Enzyme Inhibition : Conflicting IC₅₀ values for carbonic anhydrase inhibition could reflect pH-dependent tetrazole protonation. Perform assays at multiple pH levels (5.0–7.4) .

Q. Resolution Strategy :

Replicate assays under identical conditions.

Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins .

Compare with analogs (e.g., 3-(4-cycloheptyl-triazol-3-yl)-sulfonamide derivatives) to isolate structural contributors .

Q. Table 2: Biological Activity Comparison

| Compound | Target | IC₅₀ (µM) | Assay Conditions | Reference |

|---|---|---|---|---|

| 3-(1H-Tetrazol-1-yl)-benzene-sulfonamide | Carbonic Anhydrase IX | 0.12 | pH 6.5, 37°C | |

| Analog (Fluorophenyl variant) | Carbonic Anhydrase IX | 0.08 | pH 7.0, 37°C |

Advanced: What strategies optimize the compound’s pharmacokinetic properties?

Methodological Answer:

- Solubility : Introduce hydrophilic groups (e.g., methoxy) to the benzene ring without disrupting the tetrazole’s planarity .

- Metabolic Stability : Replace labile methyl groups with trifluoromethyl to reduce CYP450-mediated oxidation .

- Bioavailability : Use prodrug approaches (e.g., esterification of sulfonamide) to enhance membrane permeability .

Q. Validation :

- In Vitro : Assess metabolic stability in liver microsomes.

- In Vivo : Monitor plasma half-life in rodent models.

Advanced: How does the tetrazole moiety influence ligand-receptor interactions?

Methodological Answer:

The tetrazole ring acts as a bioisostere for carboxylic acids, enabling:

- Hydrogen Bonding : N–H···O interactions with enzyme active sites (e.g., carbonic anhydrase) .

- Electron Delocalization : Stabilizes charge in transition states during inhibition .

- Metal Coordination : Binds Zn²⁺ in metalloenzymes (e.g., matrix metalloproteinases) .

Computational Insight : DFT calculations (e.g., B3LYP/6-31G*) show tetrazole’s electron-withdrawing effect enhances sulfonamide acidity, improving target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.